DL-Arabinose

Description

Xylose is a monosaccharide of the aldopentose type consisted of five carbon atoms and an aldehyde functional group. Xylose is a sugar isolated from wood. D-Xylose is a sugar widely used as a diabetic sweetener in food and beverage. Xylose has also been used as a diagnostic agent to observe malabsorption. Reduction of xylose by catalytic hydrogenation produces the common food additive sweetener substitute xylitol [DB11195]. The dextrorotary form of xylose, D-xylose, refers usually to the endogenously occurring form of the sugar in living things. The levorotary form, L-xylose, can refer to the form that is synthesized. Nevertheless, xylose by itself may not necessarily serve many purposes immediately - but its metabolism results in a variety of substrates that can serve important nutritional and biological purposes.

DL-Xylose is a natural product found in Rosa, Himatanthus articulatus, and other organisms with data available.

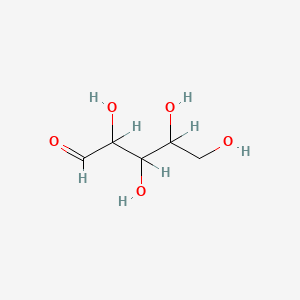

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of DL-Arabinose

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose is a racemic mixture of the D- and L-enantiomers of arabinose, a five-carbon monosaccharide (aldopentose). While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the DL-racemic mixture is of significant interest in various research and development applications, including as a starting material in chemical synthesis and in studies of carbohydrate metabolism and structure.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the distinct metabolic pathways for each of its constituent enantiomers.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₅ | [3][4] |

| Molecular Weight | 150.13 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 158-160 °C | [6] |

| Boiling Point | 415.5 ± 38.0 °C (Predicted) | [6] |

| Density | 1.609 g/cm³ (at -5 °C) | [6] |

| Optical Rotation, [α]D | 0° (racemic mixture) | |

| pKa | 12.46 ± 0.20 (Predicted) | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Soluble (e.g., 50 mg/mL, clear, colorless) | [5][7] |

| Methanol | Slightly soluble (heating and sonication may be required) | [6] |

| Ethanol/Water Mixtures | Solubility varies with solvent composition and temperature | [8][9] |

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| CAS Number | 147-81-9 |

| PubChem CID | 854 |

| Beilstein/REAXYS | 1723086 |

| EC Number | 205-699-8 |

Crystal Structure

This compound exists as a stable racemic compound, meaning that both the D- and L-enantiomers are present in equal amounts within a single crystal lattice.[8][9][10] The crystal structure of the racemic compound is a compact monoclinic system with a P21/c space group, containing only the β-anomers of both enantiomers.[8] Powder X-ray diffraction (PXRD) of this compound shows characteristic peaks at 14°, 15°, and 20° (2θ).[8][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point and heat of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from room temperature to 180 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[8][9][10]

Determination of Solubility by the Gravimetric Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.

-

Agitation and Temperature Control: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: After allowing any undissolved solid to settle, carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven at a temperature below the decomposition point of arabinose.

-

Mass Determination: Weigh the container with the dried solute. The mass of the dissolved this compound is the difference between this weight and the initial weight of the container.

-

Calculation: Calculate the solubility in terms of g/100 mL or other desired units.[8][9]

Measurement of Optical Rotation by Polarimetry

Objective: To confirm the racemic nature of this compound.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent, typically water.

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation to obtain a blank reading.

-

Sample Measurement: Rinse and fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present. Measure the optical rotation.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. For a racemic mixture like this compound, the expected observed rotation and specific rotation will be zero.[11][12][13]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterium (B1214612) Oxide (D₂O), in a 5 mm NMR tube.[14]

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used for accurate quantification.[15] 2D NMR experiments like COSY and HSQC can be used to assign proton and carbon signals and determine the connectivity of atoms.

-

Data Analysis: Process the spectra by applying Fourier transformation, phasing, and baseline correction. The chemical shifts and coupling constants are then analyzed to confirm the structure of arabinose.[14][16][17]

Analysis by Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation and Ionization: Introduce a solution of this compound into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing carbohydrates. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sugar is typically required to increase its volatility.[9][18][19][20]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of arabinose (e.g., [M+Na]⁺). The fragmentation pattern can provide further structural information. Isotope dilution mass spectrometry using a labeled internal standard can be employed for accurate quantification.[9]

Metabolic Pathways of Arabinose Enantiomers

There are no known metabolic pathways that directly process the racemic this compound. Instead, biological systems that can metabolize arabinose typically have enantiomer-specific enzymes. The catabolic pathways for L-Arabinose and D-Arabinose in bacteria, such as Escherichia coli, are distinct.

L-Arabinose Catabolism in E. coli

The metabolism of L-arabinose in E. coli is a well-characterized pathway that converts L-arabinose into D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway.[7][8]

D-Arabinose Catabolism in E. coli

E. coli does not have a dedicated pathway for D-arabinose. Instead, it utilizes enzymes from the L-fucose metabolic pathway to catabolize D-arabinose.[3][6][21]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of the distinct metabolic fates of its constituent enantiomers. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important racemic sugar. A thorough understanding of these fundamental properties is essential for the effective application of this compound in scientific research and industrial processes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 13. digicollections.net [digicollections.net]

- 14. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]

- 21. Metabolism of d-Arabinose: a New Pathway in Escherichia coli | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Arabinose

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose is a racemic mixture of the D- and L-enantiomers of arabinose, an aldopentose monosaccharide. While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the D- and DL-forms are of significant interest in various chemical and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, along with detailed experimental protocols for its analysis.

Structure and Stereochemistry

Arabinose is a five-carbon sugar with an aldehyde functional group, classifying it as an aldopentose.[1][2] The "D" and "L" designations are determined by the stereochemistry at the chiral carbon furthest from the aldehyde group (C4). In the Fischer projection, if the hydroxyl group on C4 is on the right, it is D-arabinose; if it is on the left, it is L-arabinose.[2][3] this compound is an equimolar mixture of these two enantiomers.

The systematic IUPAC name for the linear form of D-Arabinose is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, and for L-Arabinose, it is (2R,3S,4S)-2,3,4,5-tetrahydroxypentanal.[4][5] In solution, arabinose exists in equilibrium between its linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose forms being predominant.[2]

Physicochemical Properties

The enantiomers of arabinose share the same physical properties, such as melting point and solubility, but differ in their optical activity. This compound, being a racemic mixture, is optically inactive.

| Property | D-Arabinose | L-Arabinose | This compound |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol [1][5] | 150.13 g/mol | 150.13 g/mol [6] |

| Appearance | Colorless crystals or prisms[1] | White to off-white powder | White to pale cream crystals or powder[7] |

| Melting Point | 156-160 °C[8] | 160-163 °C | 164-165 °C[1] |

| Specific Rotation [α]D²⁰ | -102° to -106° (c=10, H₂O)[9][10] | +103° to +105° (c=5, H₂O) | 0° ± 10.0° (c=10, water + NH₄OH)[7] |

| Solubility in Water | 834 g/L (25 °C)[1] | Soluble | 50 mg/mL, clear, colorless[11] |

| Density | 1.585 g/cm³ (20 °C)[1] | ||

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[5] | (2R,3S,4S)-2,3,4,5-tetrahydroxypentanal[4] | (2R,3S,4S)-2,3,4,5-tetrahydroxypentanal[4] |

Experimental Protocols

Determination of Optical Rotation by Polarimetry

Objective: To measure the specific rotation of D-Arabinose and L-Arabinose and to confirm the optical inactivity of this compound.

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound.[12]

Apparatus and Reagents:

-

Polarimeter (Sodium D-line, 589.3 nm)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Polarimeter sample tubes (1 dm)

-

D-Arabinose, L-Arabinose, this compound

-

Distilled water

Procedure:

-

Blank Measurement: Fill the polarimeter tube with distilled water and take a reading. This will serve as the zero or blank reading.

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of D-Arabinose and dissolve it in a 10 mL volumetric flask with distilled water. Ensure the solution is clear.

-

Repeat the process for L-Arabinose and this compound.

-

-

Measurement:

-

Rinse the polarimeter tube with a small amount of the D-Arabinose solution and then fill the tube, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the observed rotation (α).

-

Repeat the measurement for the L-Arabinose and this compound solutions.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the D- and L-enantiomers of arabinose from a this compound mixture.

Principle: Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[13]

Apparatus and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.

-

Chiral column (e.g., Chiralpak AD-H).[13]

-

This compound standard.

-

Mobile phase (e.g., a mixture of hexane (B92381) and ethanol, the exact ratio will depend on the column manufacturer's recommendation).

-

Syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's instructions and degas it.

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared this compound solution into the HPLC system.

-

Run the analysis under isocratic conditions.

-

The D- and L-enantiomers will elute at different retention times, resulting in two separate peaks in the chromatogram.[13]

-

-

Identification: Inject standard solutions of pure D-Arabinose and L-Arabinose to identify the respective peaks in the this compound chromatogram.

Visualization of Stereochemical Relationships

Caption: Stereochemical relationship between D-Arabinose, L-Arabinose, and this compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed protocols and structured data aim to facilitate further investigation and application of this important monosaccharide.

References

- 1. Arabinose - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. You are being redirected... [bio-world.com]

- 9. D-(-)-Arabinose | 10323-20-3 | TCI AMERICA [tcichemicals.com]

- 10. D-(-)-Arabinose | 10323-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound =98 (GC) 147-81-9 [sigmaaldrich.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquity of DL-Arabinose: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon monosaccharide, exists in nature in two enantiomeric forms: L-Arabinose and D-Arabinose. While most sugars are predominantly found in their D-form, L-Arabinose is the more abundant enantiomer in the natural world, playing a crucial role in the structure of plant cell walls.[1] D-Arabinose, though less common, is a key component of the cell wall in certain microorganisms, notably mycobacteria, making its biosynthetic pathway a significant target for antimicrobial drug development.[2] This technical guide provides an in-depth exploration of the natural occurrence and sources of DL-Arabinose, details the experimental protocols for its analysis, and visualizes the key metabolic pathways involving this versatile pentose (B10789219). The term "this compound" typically refers to a racemic mixture of the two enantiomers.

Natural Occurrence and Quantitative Abundance

L-Arabinose is a primary constituent of various biopolymers, particularly hemicellulose and pectin, which are integral components of plant cell walls.[1][3] It is widely distributed throughout the plant kingdom, from agricultural residues to fruits and vegetables. D-Arabinose is predominantly found in the cell wall polysaccharides of certain bacteria, such as Mycobacterium tuberculosis.[1][2]

| Natural Source | Component | L-Arabinose Content (% of dry weight) | D-Arabinose Content | References |

| Plant-Based | ||||

| Corn Cobs | Hemicellulose | High concentration | Not typically found | [4] |

| Sugar Beet Pulp | Hemicellulose, Pectin | High concentration | Not typically found | [3] |

| Corn Fiber | Hemicellulose | High concentration | Not typically found | [3] |

| Wheat Bran | Hemicellulose | High concentration | Not typically found | [3] |

| Flax Seeds | Hemicellulose | High concentration | Not typically found | [4] |

| Brewer's Spent Grains | Hemicellulose | High concentration | Not typically found | [3] |

| Lime Peels | Pectin | High concentration | Not typically found | [3] |

| Coniferous Trees (heartwood) | Free sugar | Small amounts | Not typically found | [5] |

| Microorganism-Based | ||||

| Mycobacterium tuberculosis | Arabinogalactan, Lipoarabinomannan | Not typically found | Major component | [1][2] |

| Mycobacterium smegmatis | Arabinogalactan, Lipoarabinomannan | Not typically found | Major component | [1] |

Experimental Protocols

The accurate detection and quantification of arabinose from natural sources are paramount for research and industrial applications. The following section details common experimental protocols for the extraction and analysis of arabinose.

Extraction of Arabinose from Plant Material via Acid Hydrolysis

This protocol describes the liberation of arabinose from hemicellulose in lignocellulosic biomass.

Materials:

-

Dried and milled plant material (e.g., sugarcane bagasse, Pinus sp. sawdust)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solutions (e.g., 0.25–8 wt%)

-

Calcium carbonate (CaCO₃) for neutralization

-

Deionized water

-

Reaction vials or temperature-controlled digester

-

Water bath or oil bath

-

Filtration apparatus (e.g., 0.45 µm pore size filters)

Procedure:

-

Sample Preparation: Weigh a known amount of dried, milled plant material (e.g., 0.750–1.000 g) and place it in a reaction vial.[6]

-

Acid Addition: Add a specific volume of dilute acid (e.g., 5–15 ml) to achieve the desired solid-to-liquid ratio (e.g., 1:5–1:20).[6][7]

-

Hydrolysis: Seal the reaction vessel and place it in a temperature-controlled environment (e.g., water bath, oil bath, or digester). The reaction conditions can be varied depending on the material and desired yield (e.g., 80–200°C for 10–2000 minutes).[6][7] For selective recovery of arabinose from Pinus sp. sawdust, milder conditions such as 65°C for 18 hours with 3% HCl can be used.[8]

-

Cooling and Neutralization: After the reaction, promptly cool the vessel in an ice bath.[9] Neutralize the hydrolysate with calcium carbonate until the pH is neutral.[8]

-

Filtration: Filter the neutralized solution through a 0.45 µm filter to remove any solid residue.[8]

-

Analysis: The resulting filtrate, containing the liberated monosaccharides including arabinose, is now ready for quantitative analysis using methods such as HPLC or GC-MS.

Quantification of Arabinose by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of monosaccharides.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector, pulsed amperometric detector (PAD), or evaporative light scattering detector (ELSD).[10]

-

Aminex HPX-87H column (for separation of sugars, furfural, and HMF).

-

Thermo Scientific CarboPac PA20 Analytical Column (for ion chromatography).[11]

Mobile Phase and Conditions (Example using Aminex HPX-87H):

-

Mobile Phase: 0.0035 M H₂SO₄ in ultra-pure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: Maintained at an appropriate temperature (e.g., 50°C).

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for sugars. A Photodiode Array (PDA) detector can be used for simultaneous analysis of degradation products like furfural.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of L-Arabinose and/or D-Arabinose of known concentrations.

-

Sample Preparation: Dilute the filtered hydrolysate to a concentration within the linear range of the detector.

-

Injection: Inject a known volume of the sample and standards into the HPLC system.

-

Data Analysis: Identify the arabinose peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

Quantification of Arabinose by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis, but requires derivatization to make the sugars volatile.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Derivatization (Example: Alditol Acetates):

-

Reduction: Reduce the monosaccharides in the sample to their corresponding alditols using sodium borohydride (B1222165) (NaBH₄).

-

Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetates.

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The volatile derivatives are separated on a capillary column (e.g., a column coated with a non-polar or mid-polar stationary phase).

-

Detection: The separated compounds are detected by the mass spectrometer, which provides both quantitative data and mass spectra for identification.

-

-

Data Analysis: Identify the arabinitol acetate (B1210297) peak based on its retention time and mass spectrum. Quantify the amount of arabinose by comparing the peak area to that of a derivatized internal or external standard.

Signaling and Metabolic Pathways

Arabinose is involved in key metabolic and regulatory pathways in both prokaryotes and eukaryotes.

L-Arabinose Catabolism in E. coli (ara Operon)

The araBAD operon in Escherichia coli is a classic example of gene regulation controlling the catabolism of L-arabinose. The expression of the genes araB, araA, and araD, which encode the enzymes for L-arabinose metabolism, is tightly controlled by the AraC protein and the presence of L-arabinose and glucose.[5][12]

Caption: Regulation of the L-Arabinose operon in E. coli.

Biosynthesis of L-Arabinose in Plants

In plants, L-arabinose is synthesized from UDP-D-glucose through a series of enzymatic reactions primarily occurring in the Golgi apparatus.[4][13]

Caption: Biosynthesis pathway of L-Arabinose in plants.

Biosynthesis of D-Arabinose in Mycobacteria

The biosynthesis of D-arabinose in mycobacteria is a unique pathway that is essential for the formation of the mycobacterial cell wall. The precursor for D-arabinose is derived from the pentose phosphate (B84403) pathway.[2][3]

Caption: Biosynthesis pathway of D-Arabinose in Mycobacteria.

Conclusion

This compound, with L-arabinose being the predominantly occurring natural form, is a widespread and significant monosaccharide. Its abundance in plant biomass makes it a readily available resource for various applications, including as a functional food ingredient and a precursor for biofuels and biochemicals. The less common D-enantiomer plays a vital role in the structural integrity of pathogenic mycobacteria, rendering its biosynthetic pathway an attractive target for novel therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important class of sugars.

References

- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. forestbioproducts.umaine.edu [forestbioproducts.umaine.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 13. The biosynthesis of L-arabinose in plants: molecular cloning and characterization of a Golgi-localized UDP-D-xylose 4-epimerase encoded by the MUR4 gene of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical preparation of racemic arabinose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical preparation of racemic arabinose. As the direct synthesis of racemic arabinose is not a commonly documented procedure, this guide focuses on a practical and established approach: the separate synthesis of D-arabinose and L-arabinose, followed by their combination in equimolar amounts to yield the racemic mixture.

The synthesis of D-arabinose is achieved through the chain-shortening degradation of the readily available D-glucose. Two classical methods, the Wohl degradation and the Ruff degradation, are detailed herein. The synthesis of L-arabinose is accomplished by applying the same degradation techniques to L-glucose. A key challenge is the preparation of L-glucose, which is not naturally abundant. This guide presents a multi-step synthesis of L-glucose starting from D-glucose.

Strategic Overview: Preparation of Racemic Arabinose

The overall strategy for producing racemic arabinose is depicted in the workflow diagram below. The process begins with the separate preparation of D-arabinose and L-arabinose. D-arabinose is synthesized from D-glucose, a common and inexpensive starting material. L-arabinose is synthesized from L-glucose, which in turn is prepared from D-glucose through a series of chemical transformations. Finally, equimolar amounts of the purified D- and L-enantiomers are combined to form racemic arabinose.

Data Presentation: Summary of Key Reactions

The following table summarizes the quantitative data for the key transformations involved in the synthesis of racemic arabinose. Yields can vary based on reaction scale and purification methods.

| Reaction Step | Starting Material | Product | Method | Reported Yield (%) | Reference |

| D-Glucose Degradation | D-Glucose | D-Arabinose | Wohl Degradation | 60-68 | |

| D-Glucose Degradation | D-Glucose | D-Arabinose | Ruff Degradation | ~58 | |

| D-Glucose to L-Glucose | D-Glucose | L-Glucose | Multi-step Synthesis | Not explicitly stated for overall | [1][2][3][4][5] |

| L-Glucose Degradation | L-Glucose | L-Arabinose | Wohl Degradation | (assumed similar to D-glucose) | - |

| L-Glucose Degradation | L-Glucose | L-Arabinose | Ruff Degradation | (assumed similar to D-glucose) | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of D-Arabinose via Wohl Degradation of D-Glucose

This two-part protocol is adapted from Organic Syntheses.[6]

Part A: Preparation of Pentaacetyl-D-glucononitrile from D-Glucose

-

Oxime Formation: In a suitable reaction vessel, dissolve 100 g of finely powdered D-glucose monohydrate in 200 ml of warm 25% aqueous methanol (B129727). This solution is added with stirring to a warm solution (65°C) of sodium methoxide (B1231860), prepared by dissolving 35 g of sodium in 700 ml of anhydrous methanol. The resulting solution is maintained at 65°C for 2 hours. The solvent is then removed under reduced pressure.

-

Acetylation and Nitrile Formation: The residue from the previous step is treated with acetic anhydride (B1165640) and sodium acetate (B1210297). This step converts the oxime to a nitrile and acetylates all the hydroxyl groups.

Part B: Conversion of Pentaacetyl-D-glucononitrile to D-Arabinose

-

Deacetylation and Elimination: The pentaacetyl-D-glucononitrile is treated with a catalytic amount of sodium methoxide in methanol. This reaction removes the acetate groups and leads to the elimination of the nitrile group, resulting in the formation of D-arabinose.

-

Work-up and Isolation: The reaction mixture is cooled, and the product is isolated. The syrupy residue is diluted with methanol and the distillation is repeated to ensure dryness. The final product is crystallized.

Protocol 2: Synthesis of D-Arabinose via Ruff Degradation of D-Glucose

This method involves the oxidation of D-glucose to D-gluconic acid, followed by oxidative decarboxylation.[7]

-

Oxidation to Calcium D-gluconate: In a large beaker, dissolve 100 g of D-glucose in 500 ml of water. Add 200 g of calcium carbonate to form a slurry. Cool the mixture in an ice bath and slowly add 60 ml of bromine while stirring vigorously in a fume hood. Allow the reaction to proceed overnight at room temperature. Filter the mixture to remove excess calcium carbonate. The filtrate contains calcium D-gluconate.

-

Oxidative Decarboxylation: To the solution of calcium D-gluconate, add a solution of 10 g of ferric acetate. While stirring, slowly add 100 ml of 30% hydrogen peroxide. The temperature should be maintained at around 40-50°C. After the initial vigorous reaction subsides, continue stirring for about an hour.

-

Work-up and Isolation: Cool the reaction mixture and precipitate the calcium as calcium oxalate (B1200264) by adding a solution of oxalic acid. Filter off the calcium oxalate. The filtrate is then treated with a basic lead acetate solution to precipitate remaining organic acids. The lead salts are filtered, and excess lead in the filtrate is removed by bubbling hydrogen sulfide (B99878) gas through the solution. After filtering off the lead sulfide, the solution is decolorized with activated charcoal and concentrated under reduced pressure to a syrup from which D-arabinose is crystallized, often with the addition of ethanol.

Protocol 3: Synthesis of L-Glucose from D-Glucose (A Representative Route)

Several routes for the synthesis of L-glucose from D-glucose have been reported.[1][3][4][5] The following is a generalized representation of a multi-step synthesis. A key strategy involves the "head-to-tail" inversion of the D-glucose molecule.[1]

-

Functional Group Manipulation at C1 and C6: The synthesis often begins with the protection of the hydroxyl groups of D-glucose, followed by selective manipulation of the functional groups at the C1 and C6 positions. This can involve oxidation of the C6 hydroxyl group to a carboxylic acid and reduction of the anomeric carbon.

-

Chain Extension and Inversion: A common intermediate is a D-gulonic acid derivative, which can be prepared from D-glucose.

-

Lactonization and Reduction: The D-gulonic acid derivative is converted to L-glucono-1,5-lactone. Selective reduction of this lactone affords L-glucose.

A detailed, step-by-step protocol for a specific synthesis of L-glucose can be found in the cited literature.[3]

Protocol 4: Synthesis of L-Arabinose from L-Glucose

The synthesis of L-arabinose from L-glucose is achieved by following the same procedures outlined in Protocol 1 (Wohl Degradation) or Protocol 2 (Ruff Degradation), substituting L-glucose for D-glucose as the starting material. The stereochemistry of the starting material will be preserved in the product, yielding L-arabinose.

Protocol 5: Preparation of Racemic Arabinose

-

Purification of Enantiomers: Ensure that both D-arabinose and L-arabinose are of high purity, as determined by standard analytical techniques (e.g., melting point, optical rotation, NMR spectroscopy).

-

Equimolar Mixing: Dissolve equal molar quantities of D-arabinose and L-arabinose in a suitable solvent (e.g., water or ethanol).

-

Crystallization: Concentrate the solution to induce crystallization. The resulting crystals will be racemic arabinose. The absence of optical rotation in the final product confirms the formation of the racemic mixture.

Signaling Pathways and Logical Relationships

The chemical transformations in the Wohl and Ruff degradations can be visualized as logical pathways.

Wohl Degradation Pathway

Ruff Degradation Pathway

References

- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 2. Short and sweet: (D)-glucose to (L)-glucose and (L)-glucuronic acid. | Department of Chemistry [chem.ox.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Wohl degradation - Wikipedia [en.wikipedia.org]

- 7. Ruff degradation - Wikipedia [en.wikipedia.org]

DL-Arabinose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Arabinose, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose. This document delves into its fundamental physicochemical properties, analytical methodologies, metabolic pathways, and its emerging role in biomedical research, particularly in oncology.

Physicochemical Properties

This compound is characterized by the following core properties:

| Property | Value | Reference |

| CAS Number | 147-81-9 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₅ | [1][2][4] |

| Molecular Weight | 150.13 g/mol | [1][2][4] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

This compound crystallizes as a stable racemic compound, in contrast to its constituent enantiomers.[5] The thermodynamic stability of the racemic form is greater than that of the pure enantiomers, as indicated by its higher melting point and heat of fusion.[6] This characteristic is crucial for developing separation and purification protocols.

Analytical Methodologies and Experimental Protocols

Accurate quantification and analysis of arabinose are essential for research and development. Various methods are employed, each with distinct principles and applications.

2.1. Quantification of Arabinose

Several methods are available for the quantification of arabinose, with the choice depending on the required sensitivity, specificity, and sample matrix.[7]

| Method | Principle | Key Advantages |

| Enzymatic Assay | Enzymatic oxidation of arabinose coupled to NAD⁺ reduction, measured spectrophotometrically.[7][8] | High throughput and specificity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of arabinose followed by separation and mass spectrometric detection.[7] | High sensitivity and suitable for complex matrices. |

| High-Performance Liquid Chromatography (HPLC) | Separation of arabinose on a specialized column with various detection methods (e.g., refractive index, evaporative light scattering).[7][9] | Versatile and widely available. |

| Capillary Zone Electrophoresis (CZE) | Separation based on the electrophoretic mobility of arabinose.[7] | High resolution and low sample consumption. |

2.2. Experimental Protocol: Analysis of Arabinose by Acid Hydrolysis and Ion Chromatography

This protocol is adapted for the analysis of arabinose content in biomass.

Objective: To determine the amount of arabinose in a given sample.

Materials:

-

Sample for analysis

-

72% Sulfuric Acid (H₂SO₄)

-

Fucose internal standard solution

-

Pressure tubes

-

Autoclave

-

Ion chromatography system[2]

Procedure:

-

Sample Preparation: The moisture content of the sample is determined. A known weight of the dried sample (approximately 300 mg) is placed into a pressure tube.[2]

-

Primary Hydrolysis: A precise volume of 72% H₂SO₄ is added to the sample. The tube is sealed and incubated to facilitate the initial hydrolysis of polysaccharides.[2]

-

Secondary Hydrolysis: The mixture is diluted with deionized water to a lower acid concentration and then autoclaved. This second step completes the hydrolysis of oligosaccharides into monosaccharides.[2]

-

Dilution and Internal Standard Addition: The resulting hydrolysate is diluted with a fucose solution, which serves as an internal standard for the subsequent chromatographic analysis.[2]

-

Chromatographic Analysis: The diluted hydrolysate is analyzed using an ion chromatography system equipped with a suitable column and detector to separate and quantify the individual monosaccharides, including arabinose.[2]

Metabolic Pathways of Arabinose

The metabolic pathways of arabinose differ for its L- and D-enantiomers and vary across different organisms.

3.1. L-Arabinose Metabolism in Escherichia coli

In E. coli, the metabolism of L-arabinose is a well-characterized system controlled by the ara operon. This pathway involves the conversion of L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway.[10]

3.2. D-Arabinose Metabolism

D-Arabinose is less common in nature, and dedicated metabolic pathways are not as widespread. In some prokaryotes, D-arabinose can be catabolized by enzymes from the L-fucose pathway.[3][11]

Role in Antitumor Research

Recent studies have highlighted the potential of arabinose, particularly the D-enantiomer, in cancer therapy.

4.1. D-Arabinose and Breast Cancer

In vitro studies have demonstrated that D-arabinose can suppress the proliferation and colony formation of breast cancer cells.[1][4] This effect is believed to be mediated through the induction of autophagy and the activation of the p38-MAPK signaling pathway.[4]

4.2. p38-MAPK Signaling Pathway in D-Arabinose Induced Cytotoxicity

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The activation of this pathway by D-arabinose suggests a mechanism for its observed cytotoxic effects on cancer cells.

4.3. Experimental Protocol: Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Objective: To measure the viability of breast cancer cells after treatment with D-arabinose.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Normal breast epithelial cell line (e.g., MCF10A) for control

-

96-well plates

-

Cell culture medium

-

D-arabinose solutions of various concentrations

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.0 × 10³ cells per well) and allowed to adhere overnight.[1][4]

-

Treatment: The cell culture medium is replaced with fresh medium containing different concentrations of D-arabinose. Control wells receive medium without D-arabinose.[1][4]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[1][4]

-

Viability Measurement: After incubation, the CCK8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions. The absorbance is then measured using a plate reader at the appropriate wavelength.[1][4]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound, with its well-defined physicochemical properties, presents a multifaceted profile for researchers. While the metabolism of its L-enantiomer is well-understood, the biological activities and metabolic fate of D-arabinose are areas of active investigation. The emerging evidence of D-arabinose's antitumor properties, potentially mediated through the p38-MAPK pathway, opens new avenues for drug development and cancer research. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this compound and its derivatives in various scientific and therapeutic contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Arabinose, Arabinose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. Isolation of arabinose and galactose from industrial sidestreams in high yield and purity :: BioResources [bioresources.cnr.ncsu.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

The Enantiomeric Dichotomy of Arabinose: A Technical Guide to its Discovery, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arabinose, a five-carbon monosaccharide, exists as two stereoisomers, D-Arabinose and L-Arabinose, which possess distinct and significant roles in biological systems. While often referred to collectively, their metabolic pathways, biological activities, and therapeutic implications are vastly different. This guide provides an in-depth exploration of the key research surrounding the discovery and characterization of both D- and L-Arabinose, with a focus on the experimental evidence and methodologies that have elucidated their functions. Notably, research on the racemic mixture, DL-Arabinose, is limited, with the scientific focus remaining on the individual enantiomers due to their unique biological properties.

D-Arabinose: A Key Intermediate in Pathogen Metabolism and a Potential Therapeutic Target

D-Arabinose, the less common enantiomer in nature, is a critical component in the metabolic pathways of certain pathogens, making it a focal point for antimicrobial drug development.[1] Its biosynthesis is essential for the viability of organisms like Mycobacterium tuberculosis, rendering the enzymes in this pathway attractive targets for novel therapeutic agents.[1]

Metabolic Pathways of D-Arabinose

In eukaryotes, including certain parasites and fungi, D-Arabinose is synthesized from D-Glucose.[1][2] This biosynthetic pathway involves the pentose (B10789219) phosphate (B84403) pathway (PPP) to produce D-Ribulose-5-phosphate, which is then isomerized to D-Arabinose-5-phosphate.[2][3] In prokaryotes, the catabolism of D-Arabinose can be handled by enzymes of the L-fucose pathway.[1]

Caption: Proposed eukaryotic biosynthesis of D-Arabinose from D-Glucose.[2][3]

Biological Activity and Therapeutic Implications

The biological activity of D-Arabinose has been demonstrated in studies on the nematode Caenorhabditis elegans, where it exhibited significant growth inhibitory effects.[4] This finding suggests potential applications for D-Arabinose and its derivatives in targeting metabolic pathways. The indispensable role of the D-arabinose biosynthetic pathway in the cell wall construction of pathogens like Mycobacterium tuberculosis presents a validated and promising area for the development of novel therapeutics.[1]

Quantitative Data on D-Arabinose

| Compound | Organism/System | Effect | IC50 Value | Reference |

| D-Arabinose | Caenorhabditis elegans | Growth Inhibition | 7.5 mM | [4] |

| 2-deoxy-D-glucose | Caenorhabditis elegans | Growth Inhibition (Positive Control) | 19.5 mM | [4] |

Experimental Protocols: Investigating D-Arabinose Activity

Growth Inhibition Assay in C. elegans

-

Organism and Culture: Caenorhabditis elegans are cultured under monoxenic conditions with Escherichia coli as a food source.[4] For axenic conditions, a chemically defined medium is used to exclude the influence of E. coli.[4]

-

Treatment: Various concentrations of D-Arabinose are added to the culture medium. 2-deoxy-D-glucose is used as a positive control for glycolytic inhibition.[4]

-

Data Collection: The growth of the nematodes is monitored over time, and the concentration of D-Arabinose that inhibits growth by 50% (IC50) is calculated.[4]

-

Recovery Assay: To understand the mechanism of inhibition, rescue experiments are performed by co-administering D-ribose, D-fructose, or D-glucose with D-Arabinose and observing any restoration of growth.[4]

L-Arabinose: A Functional Food Ingredient with Metabolic Modulating Properties

In contrast to its D-enantiomer, L-Arabinose is more common in nature, found primarily in plant polysaccharides like hemicellulose and pectin.[5][6] It is widely recognized for its ability to modulate sugar metabolism, making it a popular functional food ingredient.

Mechanism of Action: Sucrase Inhibition

The primary mechanism by which L-Arabinose exerts its metabolic effects is through the uncompetitive inhibition of intestinal sucrase.[6] This enzyme is responsible for the breakdown of sucrose (B13894) into glucose and fructose. By inhibiting sucrase, L-Arabinose effectively reduces the absorption of sucrose from the small intestine.[6]

Caption: L-Arabinose inhibits sucrase, reducing glucose absorption and modulating metabolic responses.[6][7]

Impact on Glycemic and Insulinemic Responses

Numerous studies have demonstrated that the co-ingestion of L-Arabinose with sucrose leads to a significant reduction in postprandial blood glucose and insulin levels.[7][8][9] The addition of L-arabinose to sucrose has been shown to decrease the digestion of sucrose by approximately 60% in the small intestine.[6] Furthermore, L-Arabinose has been observed to increase the secretion of glucagon-like peptide 1 (GLP-1) and decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP), both of which are key incretin (B1656795) hormones involved in glucose homeostasis.[7]

Quantitative Data on L-Arabinose Effects

| Intervention | Food Matrix | Effect on Peak Glucose | Effect on Peak Insulin | Reference |

| 5g L-Arabinose | Sucrose in water | ↓ 15% | ↓ 52% | [7] |

| 5g L-Arabinose | Sucrose + Fat in water | ↓ 8% | ↓ 45% | [7] |

| 5g L-Arabinose | Sucrose + Starch in water | ↓ 7% | ↓ 29% | [7] |

| 7.5g L-Arabinose | Sucrose in water | Attenuated early phase increase | Not specified | [9] |

| L-Arabinose Concentration | Substrate (Sucrose) | Inhibition of Sucrase Activity | Reference |

| 2-3% (w/w) | Sucrose | ~60% reduction in digestion | [6] |

Experimental Protocols: Human Crossover Trials

Assessing Glycemic and Insulinemic Responses

-

Study Design: A randomized, double-blind, crossover design is typically employed.[8][9]

-

Participants: Healthy volunteers are recruited for the study.[7][8][9]

-

Intervention: Participants consume a standardized sucrose-containing beverage or food with and without a specified dose of L-Arabinose.[7][9]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 150, 180, 210, and 240 minutes).[9]

-

Analytes: Plasma is analyzed for glucose, insulin, C-peptide, GLP-1, and GIP concentrations.[7][8]

-

Glucose Kinetics: To further elucidate the mechanism, stable isotope methodologies can be used. This involves the ingestion of (U-¹³C₆)-glucose-labeled sucrose and a continuous intravenous infusion of (6,6-²H₂)-glucose to track the rate of glucose appearance from the gut and hepatic glucose output.[9]

In Vitro Sucrase Activity Assay

-

Enzyme Source: Homogenized Caco-2 cells, a human intestinal epithelial cell line, are cultured for 21 days to serve as the source of sucrase.[8]

-

Assay Conditions: Sucrose at varying concentrations is used as the substrate. The assay is performed with and without different concentrations of L-Arabinose as the inhibitor.[8]

-

Measurement: The reaction is allowed to proceed for a set time (e.g., 30 minutes), and the amount of released glucose is measured to determine the rate of sucrase activity.[8]

-

Data Analysis: Michaelis-Menten and Lineweaver-Burk plots are used to determine the type of inhibition and the kinetic parameters.[8]

Conclusion

The study of arabinose reveals a fascinating case of enantiomer-specific biological activity. D-Arabinose is a key metabolite in certain pathogens, and its biosynthetic pathway represents a promising target for the development of new anti-infective drugs. In contrast, L-Arabinose is a naturally occurring sugar with well-documented benefits for human metabolic health, primarily through its potent inhibition of sucrase. For researchers and professionals in drug development and nutritional science, understanding the distinct properties of each arabinose enantiomer is crucial for harnessing their therapeutic and functional potential. Future research should continue to explore the specific enzymatic interactions of both D- and L-Arabinose to develop targeted therapeutic agents and functional food ingredients.

References

- 1. benchchem.com [benchchem.com]

- 2. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth inhibitory effect of D-arabinose against the nematode Caenorhabditis elegans: Discovery of a novel bioactive monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabinose - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of L-Arabinose in Lowering Glycemic and Insulinemic Responses: The Modifying Effect of Starch and Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-arabinose co-ingestion delays glucose absorption derived from sucrose in healthy men and women: a double-blind, randomised crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

DL-Arabinose: An In-Depth Technical Guide to Its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Arabinose in aqueous and organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, drug formulation, and biotechnology. This compound, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose, is a versatile molecule with applications ranging from a chiral starting material in organic synthesis to a component in biological studies. A thorough understanding of its solubility is critical for its effective use in these applications.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Aqueous Systems

| Solvent System | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Citation |

| Water | 25 | ~5.0 | ~0.33 | [1][2] |

| 50:50 (w/w) Ethanol/Water | 5 | 18.0 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 15 | 22.1 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 25 | 27.5 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 35 | 34.1 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 45 | 42.5 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 55 | 53.0 | - | [3] |

| 50:50 (w/w) Ethanol/Water | 65 | 65.5 | - | [3] |

Table 2: Solubility of this compound in Organic Solvents and Mixtures at 25 °C

| Solvent | Solubility | Molarity (mol/L) | Citation |

| Pure Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble (at least 1.5 mg/mL) | ~0.01 | [4] |

| Ethanol | Slightly Soluble | - | [5] |

| Methanol | Slightly Soluble | - | [5] |

| Acetone | Insoluble | - | [5] |

| Ether | Insoluble | - | [5] |

| Ethanol/Water Mixtures (w/w) | |||

| 10% Ethanol / 90% Water | 45.2 g/100 g solvent | - | [3] |

| 20% Ethanol / 80% Water | 40.5 g/100 g solvent | - | [3] |

| 30% Ethanol / 70% Water | 35.8 g/100 g solvent | - | [3] |

| 40% Ethanol / 60% Water | 31.2 g/100 g solvent | - | [3] |

| 50% Ethanol / 50% Water | 27.5 g/100 g solvent | - | [3] |

| 60% Ethanol / 40% Water | 20.1 g/100 g solvent | - | [3] |

| 70% Ethanol / 30% Water | 12.8 g/100 g solvent | - | [3] |

| 80% Ethanol / 20% Water | 5.4 g/100 g solvent | - | [3] |

| 90% Ethanol / 10% Water | 1.2 g/100 g solvent | - | [3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several methods can be employed, with the choice depending on the required accuracy, the amount of substance available, and the nature of the solvent. Below are detailed methodologies for two common approaches.

Isothermal Equilibrium Method

This method, also known as the static equilibrium or shake-flask method, is considered the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities.

-

Sealed vials or flasks.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size) compatible with the solvent.

-

Analytical balance.

-

A suitable analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer, or refractometer).

Procedure:

-

Add an excess amount of this compound to a pre-weighed amount of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by taking measurements at different time points until the concentration remains constant.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, mol/L).

Thermogravimetric Method

This method is particularly useful for determining solubility in mixed solvent systems and at various temperatures.

Principle: A saturated solution with excess solid is prepared and equilibrated at a specific temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus:

-

Jacketed glass vessel connected to a thermoregulator.

-

Magnetic stirrer and stir bar.

-

Analytical balance.

-

Oven or vacuum oven for solvent evaporation.

Procedure:

-

Prepare a slurry of this compound in the chosen solvent within the jacketed vessel.

-

Set the thermoregulator to the desired temperature and stir the slurry for a sufficient time to reach equilibrium (typically several hours).

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known mass of the clear supernatant into a pre-weighed container.

-

Evaporate the solvent from the container in an oven at a temperature that does not cause degradation of the this compound. A vacuum oven can be used for lower boiling point solvents or heat-sensitive materials.

-

Once all the solvent has been removed, weigh the container with the dried this compound residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound.

-

Calculate the solubility as the mass of this compound per mass of solvent (e.g., g/100 g solvent).

Visualizations of Relevant Pathways and Workflows

Proposed Eukaryotic Biosynthesis Pathway of D-Arabinose